molecular formula C19H30O2 B14447512 5-Hexyl-2-(4-propylphenyl)-1,3-dioxane CAS No. 74800-65-0

5-Hexyl-2-(4-propylphenyl)-1,3-dioxane

Cat. No.: B14447512
CAS No.: 74800-65-0
M. Wt: 290.4 g/mol
InChI Key: OZAWCCKDDIROEW-UHFFFAOYSA-N
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Description

5-Hexyl-2-(4-propylphenyl)-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a hexyl group and a propylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2-(4-propylphenyl)-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a hexyl and propylphenyl substituent in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (50-100°C) to facilitate the cyclization process.

    Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Solvents like toluene or dichloromethane to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2-(4-propylphenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The dioxane ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

5-Hexyl-2-(4-propylphenyl)-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-Hexyl-2-(4-propylphenyl)-1,3-dioxane exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hexyl-2-(4-methylphenyl)-1,3-dioxane
  • 5-Hexyl-2-(4-ethylphenyl)-1,3-dioxane
  • 5-Hexyl-2-(4-butylphenyl)-1,3-dioxane

Uniqueness

5-Hexyl-2-(4-propylphenyl)-1,3-dioxane is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the propylphenyl group, in particular, may influence its reactivity and interactions with biological targets, making it a compound of interest for further study.

Properties

CAS No.

74800-65-0

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

5-hexyl-2-(4-propylphenyl)-1,3-dioxane

InChI

InChI=1S/C19H30O2/c1-3-5-6-7-9-17-14-20-19(21-15-17)18-12-10-16(8-4-2)11-13-18/h10-13,17,19H,3-9,14-15H2,1-2H3

InChI Key

OZAWCCKDDIROEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(OC1)C2=CC=C(C=C2)CCC

Origin of Product

United States

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